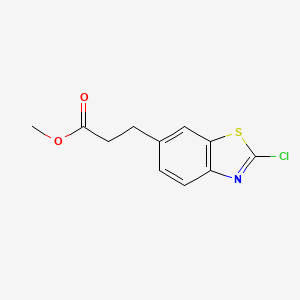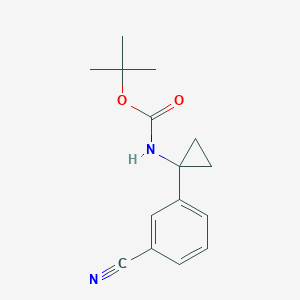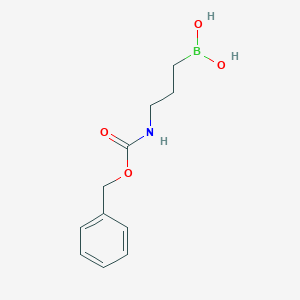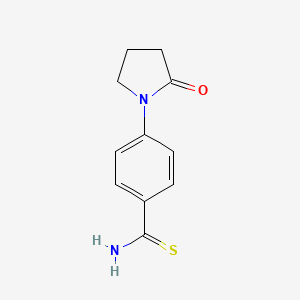
3-Bromo-5-(morpholin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(morpholin-2-yl)phenol is an organic compound that features a bromine atom, a morpholine ring, and a phenol group. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromine with the stability and solubility properties imparted by the morpholine and phenol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholin-2-yl)phenol typically involves the bromination of 5-(morpholin-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(morpholin-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-5-(morpholin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(morpholin-2-yl)phenol involves its interaction with specific molecular targets. The bromine atom and phenol group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The morpholine ring may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(morpholin-4-yl)phenol
- 3-Bromo-5-(piperidin-2-yl)phenol
- 3-Bromo-5-(pyrrolidin-2-yl)phenol
Uniqueness
3-Bromo-5-(morpholin-2-yl)phenol is unique due to the presence of the morpholine ring at the 2-position, which imparts distinct solubility and stability properties compared to its analogs. This structural feature may influence its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
3-bromo-5-morpholin-2-ylphenol |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-7(4-9(13)5-8)10-6-12-1-2-14-10/h3-5,10,12-13H,1-2,6H2 |
Clé InChI |
SSSSLCPALZTQTJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CC(=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



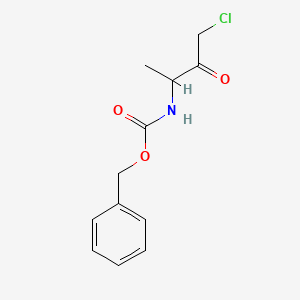
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
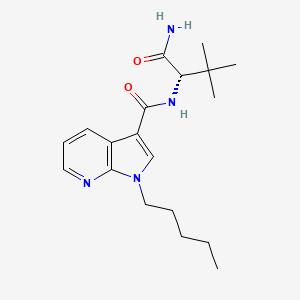
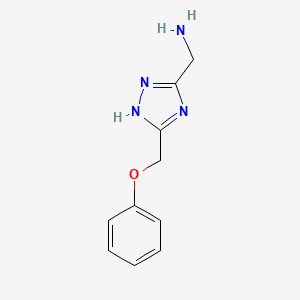
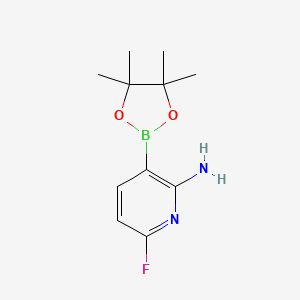
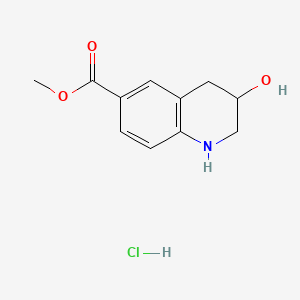
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)

